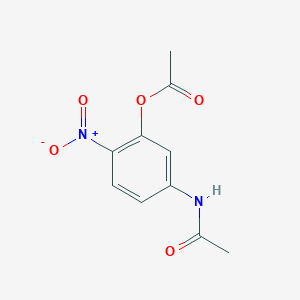

5-Acetamido-2-nitrophenyl acetate

Beschreibung

5-Acetamido-2-nitrophenyl acetate is an aromatic compound featuring an acetamido group (-NHCOCH₃), a nitro group (-NO₂), and an acetate ester (-OAc) on a benzene ring. The electron-withdrawing nitro group and hydrolyzable acetate ester are critical functional groups that influence its reactivity and stability.

Eigenschaften

CAS-Nummer |

89102-03-4 |

|---|---|

Molekularformel |

C10H10N2O5 |

Molekulargewicht |

238.20 g/mol |

IUPAC-Name |

(5-acetamido-2-nitrophenyl) acetate |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-8-3-4-9(12(15)16)10(5-8)17-7(2)14/h3-5H,1-2H3,(H,11,13) |

InChI-Schlüssel |

PWNFNWLDJMZSIG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Methyl vs. Nitro Groups

Compound : 5-Acetamido-2-methylphenyl acetate (NIST Database)

- Key Differences: The methyl group (-CH₃) at the 2-position replaces the nitro group (-NO₂) in the target compound.

- Impact on Properties :

- Lipophilicity : The methyl group increases lipophilicity compared to the polar nitro group, enhancing solubility in organic solvents.

- Reactivity : The electron-donating methyl group directs electrophilic substitution to the para position, whereas the nitro group (electron-withdrawing) directs meta substitution.

- Stability : Methyl-substituted derivatives are generally more stable under acidic/basic conditions due to the absence of reactive nitro groups.

Functional Group Variation: Boronic Acid vs. Acetate Ester

Compound : (5-Acetamido-2-nitrophenyl)boronic acid

- Key Differences : The boronic acid (-B(OH)₂) replaces the acetate ester (-OAc).

- Impact on Applications :

- Synthetic Utility : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation. The acetate ester lacks this reactivity but may act as a protecting group.

- Molecular Weight : Calculated molecular weight for the boronic acid derivative is ~223.81 g/mol (C₈H₉BN₂O₅), whereas the target compound’s molecular weight (estimated as C₁₀H₁₀N₂O₆) would be ~254.20 g/mol.

Structural Complexity: Azo-Linked Derivatives

Compounds : Acetamide derivatives with azo groups (-N=N-)

- Key Differences: These derivatives incorporate azo chromophores and halides (e.g., bromo, cyano) instead of acetate esters.

- Impact on Applications: Dye Industry: Azo groups confer intense coloration, making these compounds suitable for dyes. The target compound lacks azo linkages and is unlikely to serve this purpose. Pharmaceutical Potential: The nitro group in both compounds could be reduced to an amine (-NH₂), a common step in synthesizing bioactive molecules.

Data Table: Comparative Overview of Key Compounds

Research Findings and Implications

Substituent-Driven Reactivity : The nitro group in 5-Acetamido-2-nitrophenyl acetate enhances electrophilicity, making it susceptible to nucleophilic attack or reduction to an amine, a pathway less accessible in methyl-substituted analogs .

Hydrolysis Sensitivity: The acetate ester may hydrolyze under acidic/basic conditions to yield acetic acid and a phenolic derivative, a property exploitable in prodrug design.

Divergent Applications : Unlike azo-linked dyes or boronic acid-based coupling agents , the target compound’s utility lies in its dual functional groups (nitro and acetate), enabling multi-step synthetic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.